molecular formula C15H16N6OS B12162009 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide

1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide

Cat. No.: B12162009
M. Wt: 328.4 g/mol
InChI Key: RNRKJMLHOCQFCO-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide is a complex organic compound that features a benzothiazole ring, a tetrazole ring, and a cyclopentanecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and an appropriate aldehyde.

    Formation of the Tetrazole Ring: Using a cyclization reaction involving an azide and a nitrile.

    Coupling Reactions: Connecting the benzothiazole and tetrazole rings to the cyclopentanecarboxamide moiety through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Using halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclohexanecarboxamide
  • 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxylate

Uniqueness

The uniqueness of 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H16N6OS

Molecular Weight

328.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C15H16N6OS/c22-13(17-14-18-20-21-19-14)15(7-3-4-8-15)9-12-16-10-5-1-2-6-11(10)23-12/h1-2,5-6H,3-4,7-9H2,(H2,17,18,19,20,21,22)

InChI Key

RNRKJMLHOCQFCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2=NC3=CC=CC=C3S2)C(=O)NC4=NNN=N4

Origin of Product

United States

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